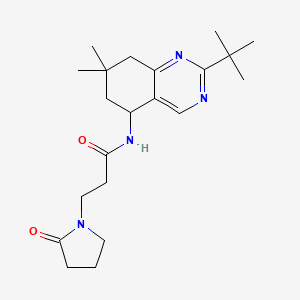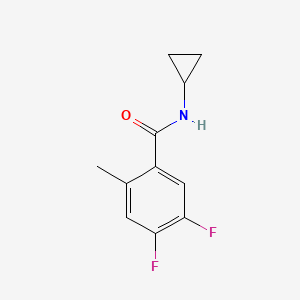![molecular formula C18H11BrN2O4 B6069980 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide](/img/structure/B6069980.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide, also known as BF-168, is a novel small molecule compound that has been synthesized and studied for its potential use in scientific research. BF-168 has been found to have promising applications in various fields of research, including neuroscience, cancer, and inflammation. In
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide is complex and involves multiple targets. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to modulate the activity of ion channels, receptors, enzymes, and transcription factors. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to interact with the benzodiazepine site of GABA-A receptors, enhancing their activity and leading to anxiolytic and sedative effects. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has also been found to inhibit the activity of voltage-gated sodium channels, leading to analgesic effects.
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to inhibit the activity of histone deacetylases, leading to changes in gene expression and induction of apoptosis in cancer cells. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has also been found to inhibit the activity of NF-kB, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to have a range of biochemical and physiological effects. In neuroscience, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has also been found to inhibit the activity of voltage-gated sodium channels, leading to analgesic effects.
In cancer research, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to induce apoptosis in cancer cells and to inhibit the activity of histone deacetylases, leading to changes in gene expression. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has also been found to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for the growth and spread of tumors.
In inflammation research, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to inhibit the production of pro-inflammatory cytokines and to reduce the activation of NF-kB, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has several advantages for use in scientific research. It is a small molecule compound that can be easily synthesized and purified. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to have high potency and selectivity for its targets, making it a useful tool for studying ion channels, receptors, enzymes, and transcription factors. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has also been found to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies.
However, there are also limitations to the use of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide in lab experiments. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide may also have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide. In neuroscience, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide could be studied further for its potential use in the treatment of anxiety, sleep disorders, and pain. In cancer research, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide could be studied further for its potential use in combination therapies with other anticancer drugs. In inflammation research, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide could be studied further for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide is a novel small molecule compound that has promising applications in various fields of scientific research. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to have high potency and selectivity for its targets, making it a useful tool for studying ion channels, receptors, enzymes, and transcription factors. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has also been found to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. Further research is needed to explore the potential applications of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide in neuroscience, cancer, and inflammation, and to determine its safety and efficacy in clinical trials.
Synthesemethoden
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide is a complex molecule that requires a multistep synthesis process. The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide involves the reaction of 3-(1,3-benzoxazol-2-yl)-4-hydroxyphenylamine with 5-bromo-2-furoic acid in the presence of a coupling agent. The reaction mixture is then subjected to purification by column chromatography to obtain pure N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide. The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been optimized to achieve high yields and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to have potential applications in various fields of scientific research. In neuroscience, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been studied for its ability to modulate the activity of ion channels and receptors in the brain. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to enhance the activity of GABA-A receptors, which are important in the regulation of anxiety and sleep. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in pain sensation.
In cancer research, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been studied for its ability to inhibit the growth and proliferation of cancer cells. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and are often overexpressed in cancer cells.
In inflammation research, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been studied for its ability to modulate the activity of inflammatory mediators. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-furamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of NF-kB, a transcription factor that plays a key role in the regulation of inflammation.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O4/c19-16-8-7-15(24-16)17(23)20-10-5-6-13(22)11(9-10)18-21-12-3-1-2-4-14(12)25-18/h1-9,22H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQMQDHJSMASBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-phenylethylenesulfonamide](/img/structure/B6069897.png)
![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea](/img/structure/B6069906.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)

![1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B6069923.png)

![1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6069940.png)
![N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6069942.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-pyrrolidin-1-ylethyl)urea](/img/structure/B6069953.png)
![3-({2-[(4-tert-butylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6069963.png)
![ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6069984.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6069995.png)